molecular formula C16H17N2O+ B252612 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium

Numéro de catalogue B252612
Poids moléculaire: 253.32 g/mol
Clé InChI: WCWRUPQSDLDCDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium, also known as HDBI, is a compound that has gained attention in scientific research due to its potential applications in various fields. HDBI is a benzimidazole derivative that has a hydroxybenzyl group attached to the nitrogen atom of the benzimidazole ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively in recent years.

Mécanisme D'action

The mechanism of action of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is not fully understood. However, studies have shown that 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling and glucose metabolism. By inhibiting PTP1B, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium increases insulin sensitivity and glucose uptake, which may be beneficial in treating diabetes. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. By inhibiting COX-2, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium may have anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has various biochemical and physiological effects. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. In addition, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have anti-tumor effects in various cancer cell lines. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to have anti-inflammatory effects in vitro and in vivo. Furthermore, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has several advantages and limitations for lab experiments. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is a relatively stable compound that can be easily synthesized using various methods. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have various biological activities, which makes it a promising compound for further research. However, the bioavailability of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is low, which may limit its potential applications in vivo. In addition, the safety and toxicity of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium have not been fully evaluated, which may limit its potential use in clinical settings.

Orientations Futures

There are several future directions for research on 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium. One direction is to further investigate the mechanism of action of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium and its potential applications in treating diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium and to evaluate its safety and toxicity in vivo. Furthermore, the potential of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium as a drug candidate should be explored in preclinical and clinical studies.

Méthodes De Synthèse

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium can be synthesized using different methods, including the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline, followed by reduction and cyclization. Another method involves the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline in the presence of zinc and hydrochloric acid, followed by reduction and cyclization. The yield of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium using these methods ranges from 30% to 60%.

Applications De Recherche Scientifique

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been studied for its potential in treating diabetes and cardiovascular diseases.

Propriétés

Formule moléculaire

C16H17N2O+

Poids moléculaire

253.32 g/mol

Nom IUPAC

(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol

InChI

InChI=1S/C16H17N2O/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12/h3-11,15,19H,1-2H3/q+1

Clé InChI

WCWRUPQSDLDCDI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C

SMILES canonique

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.